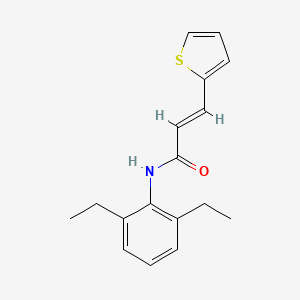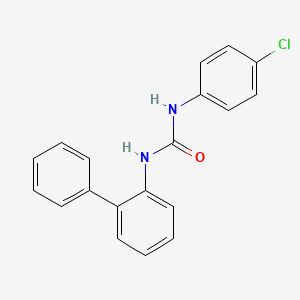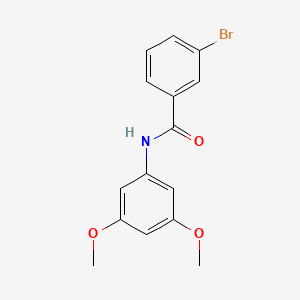
N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide, also known as DETA, is a chemical compound that has been widely used in scientific research. It is a member of the acrylamide family, which is known for its diverse applications in various fields, including medicine, agriculture, and industry. DETA has been studied extensively due to its unique properties and potential applications in various scientific fields.
作用機序
The mechanism of action of N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules, including proteins and nucleic acids. N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to have a high binding affinity for metal ions, which may play a role in its mechanism of action. Additionally, N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to exhibit a photosensitizing effect, which may be responsible for its potential use in photodynamic therapy.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce cell death in cancer cells. Additionally, N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to have a protective effect on neuronal cells and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its high binding affinity for metal ions, its fluorescent properties, and its potential use in drug design. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research involving N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide, including its potential use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide and its potential applications in various scientific fields. Finally, research is needed to determine the safety and toxicity of N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide and its potential impact on human health and the environment.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide is a unique chemical compound with potential applications in various scientific fields. Its high binding affinity for metal ions, fluorescent properties, and potential use in drug design make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成法
N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2,6-diethylphenylamine with 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent under controlled conditions. The resulting product is purified through various techniques, including column chromatography, recrystallization, and distillation.
科学的研究の応用
N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been used in various scientific research applications, including as a fluorescent probe, a ligand for metal ions, and a photosensitizer for photodynamic therapy. It has also been studied for its potential use in drug design and as a potential anticancer agent. N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been shown to exhibit excellent binding affinity for metal ions, making it a useful tool for studying metal-ion interactions in biological systems. Additionally, N-(2,6-diethylphenyl)-3-(2-thienyl)acrylamide has been used as a fluorescent probe for detecting proteins and nucleic acids in biological samples.
特性
IUPAC Name |
(E)-N-(2,6-diethylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-3-13-7-5-8-14(4-2)17(13)18-16(19)11-10-15-9-6-12-20-15/h5-12H,3-4H2,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYSHKHOAOQGJN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,6-diethylphenyl)-3-(2-thienyl)-2-propenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)

![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)

![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)


![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)

![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5707755.png)